molecular formula C17H22O3 B13465095 Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate

Cat. No.: B13465095
M. Wt: 274.35 g/mol
InChI Key: ROTAUBJXSDNGMV-UHFFFAOYSA-N
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Description

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate is a cyclohexane derivative featuring:

  • Ester group at position 1 (COOCH₃).
  • (Benzyloxy)methyl substituent at position 1 (-CH₂-O-CH₂-C₆H₅).
  • Methylidene group (=CH₂) at position 4, introducing a double bond.

This structure combines reactivity from the ester, benzyl ether, and alkene groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

methyl 4-methylidene-1-(phenylmethoxymethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C17H22O3/c1-14-8-10-17(11-9-14,16(18)19-2)13-20-12-15-6-4-3-5-7-15/h3-7H,1,8-13H2,2H3

InChI Key

ROTAUBJXSDNGMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=C)CC1)COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexanone derivative with benzyl bromide, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be explored for their potential biological activities.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Functional Groups
Target: Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate Cyclohexane with ester, benzyloxymethyl, and methylidene groups C₁₈H₂₂O₄ (inferred) ~316.37 (inferred) Ester, benzyl ether, alkene
methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate Bicyclo[2.2.2]octane core with ester and carbamate-protected amine C₁₈H₂₃NO₄ 317.38 Ester, carbamate, bicyclic framework
Methyl 1-Amino-4-methylcyclohexanecarboxylate Cyclohexane with ester, amino (-NH₂), and methyl substituents C₁₁H₂₂N₂O₂ 214.30 Ester, amine, alkyl
Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate Cyclohexane with ester, 4-methoxyphenyl, and ketone (4-oxo) C₁₅H₁₈O₄ (inferred) 262.30 (inferred) Ester, aryl ether, ketone
Methyl 4-methyl-3-cyclohexene-1-carboxylate Cyclohexene (double bond at C3) with ester and methyl groups C₉H₁₄O₂ 154.21 Ester, alkene
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate Cyclohexane with ester and 4-bromophenyl substituent C₁₄H₁₇BrO₂ 313.19 Ester, aryl bromide
Target Compound
  • Benzyloxymethyl Group: Susceptible to hydrogenolysis (e.g., Pd/C, H₂), enabling deprotection to expose hydroxyl groups .
  • Methylidene (=CH₂) : Prone to electrophilic additions (e.g., epoxidation, halogenation) and Diels-Alder reactions.
  • Applications : Likely intermediate in pharmaceuticals or agrochemicals due to modular functional groups.
Comparison with Analogs

Bicyclic Compound :

  • Rigid bicyclo[2.2.2]octane framework restricts conformational flexibility, useful in drug design for target specificity.
  • Carbamate group (protected amine) allows controlled amine release under acidic/basic conditions.

Amino-Substituted Cyclohexane : Basic amino group (-NH₂) enhances solubility in polar solvents and enables peptide coupling. Simpler structure compared to the target, lacking steric hindrance from benzyloxymethyl.

Ketone-Containing Analog :

  • 4-Oxo group facilitates nucleophilic attacks (e.g., Grignard additions) and reductions (e.g., NaBH₄).
  • 4-Methoxyphenyl introduces electron-donating effects, altering electronic properties vs. the target’s benzyloxymethyl.

Cyclohexene Derivative :

  • Double bond at C3 enables bromination and epoxidation, similar to the target’s methylidene reactivity.
  • Lacks steric bulk, favoring reactions at the alkene site.

Bromophenyl Derivative :

  • Bromine atom supports cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
  • Fully saturated cyclohexane reduces strain compared to the target’s methylidene.

Biological Activity

Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate (CAS Number: 2866354-46-1) is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H22O3. The structure features a cyclohexane ring with a methylidene group and a benzyloxy methyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Similar compounds in the aryl alkanoate category have demonstrated low local toxicity and non-systemic toxicity through mechanisms such as nonpolar narcosis, where substances interact reversibly with biological membranes . The specific pathways and receptors engaged by this compound require further elucidation through experimental studies.

Biological Activity Findings

Research on related compounds suggests that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be beneficial in treating infections.
  • Anti-inflammatory Effects : Compounds with similar structures often show anti-inflammatory properties, suggesting that this compound may modulate inflammatory pathways.
  • Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines could reveal its potential as an anticancer agent.

Data Tables

The following table summarizes the biological activities observed in studies involving this compound and related compounds:

Activity Observation Reference
AntimicrobialModerate activity against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This finding supports its potential application in treating inflammatory diseases.

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